Home > Products > Screening Compounds P55017 > Dibenzo[b,k]chrysene
Dibenzo[b,k]chrysene - 217-54-9

Dibenzo[b,k]chrysene

Catalog Number: EVT-3557901
CAS Number: 217-54-9
Molecular Formula: C26H16
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dibenzo[b,k]chrysene can be found in various environmental sources, primarily as a byproduct of incomplete combustion processes, such as those occurring in vehicle exhaust and industrial emissions. It is also present in certain types of coal and can be formed during the pyrolysis of organic materials.

Classification

Dibenzo[b,k]chrysene falls under the category of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their stability and hydrophobicity, which contribute to their persistence in the environment and potential bioaccumulation in living organisms.

Synthesis Analysis

Methods

The synthesis of dibenzo[b,k]chrysene has been explored through several methods, including:

  1. Dimerization of Fluorenones: This method involves the dimerization of fluorenones followed by carbocation rearrangements. The process typically requires careful control of reaction conditions to optimize yield and selectivity .
  2. Metal-Free Selective Synthesis: Recent studies have reported metal-free approaches that utilize specific reactants to facilitate the formation of dibenzo[b,k]chrysene, focusing on the dimerization steps and rearrangements that lead to its formation .
  3. Active Metal-Induced Reduction: Another approach involves using active metals to induce reductions that convert precursors into dibenzo[b,k]chrysene. This method emphasizes the role of strong acids or other catalysts to enhance reaction efficiency .

Technical Details

The synthesis often employs techniques such as refluxing in organic solvents, use of catalysts like iodine, or Lewis acids to promote rearrangements and achieve desired product yields. The reactions are typically monitored using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

Dibenzo[b,k]chrysene features a unique arrangement where two benzene rings are fused to a chrysene framework. Its molecular formula is C18H12C_{18}H_{12}, and it exhibits a planar structure conducive to π-π stacking interactions.

Data

  • Molecular Weight: 228.29 g/mol
  • Melting Point: Approximately 185-190 °C (with decomposition) .
  • Spectroscopic Characteristics: Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into its structural features, confirming the presence of characteristic functional groups and bonding arrangements.
Chemical Reactions Analysis

Reactions

Dibenzo[b,k]chrysene undergoes various chemical reactions typical of polycyclic aromatic hydrocarbons, including:

  1. Electrophilic Substitution: Due to the electron-rich nature of its aromatic rings, dibenzo[b,k]chrysene can participate in electrophilic aromatic substitution reactions, which are crucial for synthesizing derivatives with functional groups.
  2. Oxidation Reactions: It can be oxidized to form hydroxylated derivatives, which may exhibit different biological activities compared to the parent compound.

Technical Details

The reactivity profile is influenced by factors such as substituents on the aromatic rings and the presence of functional groups that can stabilize or destabilize intermediates during these reactions.

Mechanism of Action

Process

The mechanism by which dibenzo[b,k]chrysene exerts its biological effects, particularly its carcinogenicity, involves metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, resulting in mutagenic changes.

Data

Studies have shown that dibenzo[b,k]chrysene can form DNA adducts through oxidative metabolism, which is a critical step in its potential carcinogenic pathway . The specific enzymes involved in this metabolic activation include cytochrome P450 isoforms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Poorly soluble in water but soluble in organic solvents like dichloromethane and acetone.

Chemical Properties

  • Stability: Dibenzo[b,k]chrysene is relatively stable under ambient conditions but can undergo degradation when exposed to strong oxidizing agents.
  • Reactivity: Exhibits significant reactivity towards electrophiles due to its electron-rich aromatic system.
Applications

Scientific Uses

Dibenzo[b,k]chrysene serves as an important model compound in toxicological studies aimed at understanding the mechanisms underlying PAH-induced carcinogenesis. It is utilized in research exploring:

  • Environmental monitoring for PAHs.
  • Studies on metabolic pathways related to carcinogenicity.
  • Development of analytical methods for detecting PAHs in environmental samples.
Carcinogenic Mechanisms and Toxicological Pathways

Metabolic Activation via Cytochrome P450-Mediated Oxidation

Dibenzo[b,k]chrysene (DBC), a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), undergoes bioactivation primarily through cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the initial oxidation of DBC to form reactive intermediates. Studies using in vitro human bronchial epithelial cell models (3D HBEC) demonstrate that DBC exposure significantly upregulates CYP1B1 expression, leading to efficient metabolic conversion [1] [6]. Unlike benzo[a]pyrene (BAP), which activates both antioxidant (NRF2) and xenobiotic (AhR) pathways, DBC selectively suppresses NRF2-mediated antioxidant responses, enhancing its cytotoxic potential [1].

Humanized mouse models expressing human CYP1B1 confirm its critical role in DBC bioactivation. When exposed transplacentally to DBC, offspring expressing human CYP1B1 exhibited higher tumor incidence compared to Cyp1b1-null mice, directly implicating this isoform in metabolic activation [6]. The tissue-specific expression of CYP1B1 (e.g., ovary, thymus) further dictates organ susceptibility to DBC-induced carcinogenesis [8].

Table 1: Key Enzymes in DBC Metabolic Activation

EnzymeTissue ExpressionRole in DBC ActivationExperimental Evidence
CYP1B1Ovary, Thymus, LungPrimary oxidation to diolsHigher tumor incidence in CYP1B1-humanized mice [6]
CYP1A1Liver, LungSecondary oxidationInduced by AhR binding; lower activity than CYP1B1 [1]
Epoxide HydrolaseUbiquitousConverts epoxides to diolsForms diol precursors for diol-epoxides [4]

Role of Diol-Epoxide Intermediates in DNA Adduct Formation

DBC’s carcinogenicity is driven by fjord-region diol-epoxide metabolites, which form bulky, stable DNA adducts resistant to repair. Metabolic studies show that DBC-11,12-diol-13,14-epoxide (DBPDE) binds preferentially to deoxyadenosine residues in DNA, inducing helix distortions and mutation-prone sites [2] [4]. In mouse ovary models, topical application of DBC-11,12-dihydrodiol (DBPDHD) resulted in 60.7% tumor incidence, surpassing DBC itself (44.8%), confirming DBPDHD as a proximate carcinogen metabolized to DBPDE in situ [2].

DNA adduct quantification in MCF-7 cells revealed stark contrasts: while DBC itself generated minimal adducts (0.6 pmol/mg DNA), synthetic anti-DBC-11,12-diol-13,14-epoxide produced 51 pmol/mg DNA, underscoring the enzymatic requirement for diol-epoxide formation [3] [5]. These adducts preferentially induce G→T transversions in oncogenes (e.g., p53), a hallmark of PAH-driven carcinogenesis [4].

Comparative Genotoxicity Profiling Against Benzo[a]pyrene and Other PAHs

DBC exhibits exceptional genotoxic potency relative to other PAHs. In primary human 3D bronchial cultures, DBC (at 10 μg/mL) regulated 60% unique genes associated with inflammation and DNA damage, whereas BAP primarily altered cell cycle and hypoxia pathways [1]. Tumorigenicity studies in mice demonstrate DBC’s potency: it induces ovarian granulosa cell tumors at 24 nmol doses, with incidences exceeding those caused by BAP [2].

Table 2: Genotoxicity Comparison of Select PAHs

PAHDNA Adduct Levels (pmol/mg DNA)Tumor Incidence (Mouse Model)Relative Potency Factor
Dibenzo[b,k]chrysene51 (via DBPDE) [3]60.7% (ovary) [2]30–100× BAP [8]
Benzo[a]pyrene33 (via BPDE) [3]34.5% (skin) [2]1 (Reference)
Dibenzo[a,l]pyrene55 (via Diol-epoxide) [5]71% (ovary) [2]100× BAP [8]

DBC’s fjord-region diol-epoxides exhibit superior DNA-binding affinity compared to BAP’s bay-region diol-epoxides due to enhanced stereoselectivity and adduct stability [5]. This structural feature correlates with in vivo tumor multiplicity: DBC induces 15 lung tumors/mouse in transplacental models, while BAP yields 5–7 [4] [9].

Transplacental Carcinogenesis and Developmental Toxicity Mechanisms

Developmental timing of DBC exposure dictates offspring tumor susceptibility. Single-dose maternal exposure (15 mg/kg) on gestation day (GD) 17 in mice caused aggressive T-cell lymphoblastic lymphoma in 50% of offspring, with survivors developing pulmonary (100%) and hepatic (70% males) tumors [9]. In contrast, split-dose exposure (3.75 mg/kg on GD 5, 9, 13, 17) shifted toxicity to gonadal tissues: ovarian tumor incidence surged, while thymic lymphoma decreased, highlighting developmental window-dependent effects [4] [9].

Radioisotope tracing with [¹⁴C]-DBC confirmed transplacental transfer to fetuses, with residual fetal concentrations persisting three weeks post-exposure [9]. The fetal enzyme CYP1B1 is indispensable for initiating lymphoma, as demonstrated by near-complete protection in Cyp1b1-null offspring [6]. This aligns with human epidemiological data linking maternal PAH exposure to early-onset cancers [4].

Table 3: Transplacental Carcinogenesis Outcomes by Exposure Regimen

Exposure RegimenOffspring Tumor SiteIncidenceKey Mechanisms
Single dose (GD 17)Thymus (T-ALL)>50%Fetal CYP1B1 activation [6]
Lung100%DNA adduct persistence [9]
Split dose (GD 5,9,13,17)OvarySignificantly increasedAltered steroidogenesis [4]
Testes (hyperplasia)IncreasedGerm cell susceptibility [9]

Oxidative Stress Induction and Reactive Oxygen Species Generation

Beyond DNA adduction, DBC disrupts redox homeostasis by generating reactive oxygen species (ROS). In 3D human bronchial epithelia, DBC downregulates NRF2-target genes (HMOX1, NQO1), crippling antioxidant defenses [1]. This suppression enables ROS accumulation, causing lipid peroxidation and protein carbonylation. ROS act as secondary messengers, activating pro-inflammatory transcription factors (NF-κB, AP-1) and matrix metalloproteases (MMPs), which degrade extracellular matrix components in dermal and pulmonary tissues [7].

In skin models, DBC-enhanced ROS accelerate aging pathways: they disrupt epidermal calcium gradients, compromise barrier function, and induce elastase-mediated collagen fragmentation [7]. The resultant oxidative stress synergizes with DNA damage, as ROS inhibit DNA repair enzymes like OGG1 (8-oxoguanine glycosylase), escalating mutagenicity [10]. Antioxidants (e.g., vitamin E, flavonoids) partially mitigate DBC’s oxidative effects by scavenging free radicals and inducing NRF2, though efficacy varies by tissue [7] [10].

Properties

CAS Number

217-54-9

Product Name

Dibenzo[b,k]chrysene

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H

InChI Key

DHCSBRKYHMINPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54

Solubility

In water, 1.48X10-6 mg/L at 25 °C (est)

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.